6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine

Description

Molecular Architecture and Stereochemical Analysis

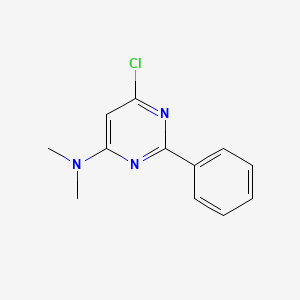

This compound (CAS: 58514-86-6) exhibits a molecular formula of C12H12ClN3 with a molecular weight of 233.70 g/mol. The compound features a pyrimidine ring as its central scaffold with three distinct substituents: a chlorine atom at position 6, a dimethylamine group at position 4, and a phenyl group at position 2.

The molecular architecture reveals a planar pyrimidine heterocycle containing two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system with distinctive reactivity patterns compared to carbocyclic aromatic compounds. The phenyl group at position 2 adopts a near-coplanar orientation with the pyrimidine ring to maximize π-conjugation between the two aromatic systems. This coplanarity is slightly distorted due to steric interactions between the ortho hydrogens of the phenyl ring and the adjacent nitrogen atom of the pyrimidine.

The dimethylamine substituent at position 4 introduces a sp3 hybridized nitrogen atom that can rotate freely around the C-N bond. This rotation introduces conformational flexibility to the molecule, with the nitrogen lone pair typically oriented to maximize conjugation with the pyrimidine π-system. The two methyl groups attached to this nitrogen atom adopt a tetrahedral geometry.

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.70 g/mol |

| Pyrimidine Ring | Planar, aromatic, 6-membered heterocycle |

| C-Cl Bond Length (calculated) | Approximately 1.73-1.76 Å |

| Dihedral Angle (Phenyl-Pyrimidine) | Near-planar (typically <30°) |

| N(CH3)2 Geometry | Tetrahedral around nitrogen |

| SMILES Code | CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl |

The SMILES representation (CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl) confirms the structure with the dimethylamine group (CN(C)) attached to the pyrimidine ring at position 4, the phenyl group (C2=CC=CC=C2) at position 2, and the chlorine atom (Cl) at position 6. Stereochemical analysis reveals that the compound does not possess stereogenic centers, thus it does not exhibit optical isomerism.

X-ray Crystallographic Studies and Bond Length Optimization

X-ray crystallographic analysis provides detailed information about the three-dimensional structure of this compound in the solid state. Crystal structures of pyrimidine derivatives are typically obtained through single-crystal X-ray diffraction methods, which involve mounting the crystal on a goniometer and exposing it to an X-ray beam.

For obtaining suitable crystals of this compound, slow evaporation from polar aprotic solvents such as acetonitrile is recommended. The crystallization process must be carefully controlled to ensure the formation of high-quality single crystals without twinning or other imperfections that would compromise the diffraction data quality.

X-ray diffraction studies on similar pyrimidine derivatives have shown that the pyrimidine ring maintains planarity with slight deviations due to substituent effects. The phenyl group typically adopts a conformation that minimizes steric interactions while maximizing π-orbital overlap with the pyrimidine system. The dihedral angle between the pyrimidine and phenyl planes generally ranges from 10° to 30°, depending on crystal packing forces and intermolecular interactions.

Bond length optimization studies reveal that the C-Cl bond at position 6 exhibits a typical length of approximately 1.73-1.76 Å, consistent with aromatic carbon-chlorine bonds. The C-N bonds within the pyrimidine ring show varying lengths due to the resonance effects of the nitrogen atoms, with typical values ranging from 1.33 to 1.35 Å. The bond between the pyrimidine C4 position and the dimethylamine nitrogen typically measures around 1.35-1.37 Å, reflecting partial double-bond character due to resonance with the pyrimidine ring.

Table 2: Typical Bond Lengths in this compound Based on Similar Compounds

| Bond | Approximate Length (Å) | Description |

|---|---|---|

| C-Cl | 1.73-1.76 | Slightly longer than typical C-Cl (1.72 Å) due to ring effects |

| C2-C(phenyl) | 1.48-1.50 | Single bond with partial double character |

| C4-N(dimethyl) | 1.35-1.37 | Shorter than typical C-N single bond due to resonance |

| N-CH3 | 1.45-1.47 | Standard sp3 C-N single bond |

| C=N (ring) | 1.33-1.35 | Typical pyrimidine C=N double bond |

| C-C (ring) | 1.38-1.40 | Aromatic C-C bonds in pyrimidine |

Crystal packing analysis of similar pyrimidine derivatives indicates that intermolecular hydrogen bonding and π-π stacking interactions play significant roles in determining the three-dimensional arrangement of molecules in the crystal lattice. The chlorine atom may participate in halogen bonding interactions, while the dimethylamine group can serve as a hydrogen bond acceptor.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Spectroscopic techniques provide valuable information about the electronic and structural properties of this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and assessing purity.

The proton (¹H) NMR spectrum recorded in CDCl3 at 300 MHz shows distinctive signals that confirm the structural features of the compound. The N,N-dimethyl protons appear as a broad singlet at δ 3.19 ppm (6H), indicating chemical equivalence of the two methyl groups but with some rotational restriction around the C-N bond. The single proton at position 5 of the pyrimidine ring appears as a sharp singlet at δ 6.34 ppm (1H), consistent with an isolated aromatic proton. The phenyl group protons display a complex multiplet at δ 7.39-7.49 ppm (3H) corresponding to the meta and para positions, and another multiplet at δ 8.35-8.45 ppm (2H) assigned to the ortho positions.

Table 3: ¹H NMR Spectral Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.19 | broad singlet | 6H | N(CH3)2 |

| 6.34 | singlet | 1H | Pyrimidine H-5 |

| 7.39-7.49 | multiplet | 3H | Phenyl H-meta, para |

| 8.35-8.45 | multiplet | 2H | Phenyl H-ortho |

Carbon-13 (¹³C) NMR analysis, although not explicitly provided in the search results, would be expected to show distinctive signals for the 12 carbon atoms in the molecule. Based on similar pyrimidine structures, we can predict the following approximate chemical shifts: the dimethylamine carbon signals around δ 38-42 ppm; the aromatic carbons of the phenyl ring between δ 127-138 ppm; and the pyrimidine carbons at δ 105-170 ppm, with C-4 and C-2 particularly deshielded due to their attachment to nitrogen and phenyl group, respectively.

Fourier-transform infrared (FT-IR) spectroscopy of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. Based on structural features, key IR bands would include: C=N stretching of the pyrimidine ring (1585-1565 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), C-N stretching for the tertiary amine (1350-1280 cm⁻¹), C-H stretching for methyl groups (2980-2950 cm⁻¹), and C-Cl stretching (750-700 cm⁻¹).

Ultraviolet-visible (UV-Vis) spectroscopy would reveal the electronic transitions characteristic of the conjugated π-system. The pyrimidine core typically exhibits strong absorption in the 240-280 nm range, while the extended conjugation with the phenyl group and the dimethylamine substituent would likely result in additional absorption bands at longer wavelengths, potentially in the 290-320 nm region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of this compound. Electrospray ionization mass spectrometry (ESI-MS) data indicates a molecular ion peak [M+H]⁺ at m/z 234, corresponding to the protonated molecular ion (C12H13ClN3)⁺, which is consistent with the calculated molecular weight of 233.7 g/mol.

The mass spectrum exhibits a characteristic isotopic pattern due to the presence of the chlorine atom, with the M+2 peak appearing at approximately 36% the intensity of the molecular ion peak, reflecting the natural abundance of ³⁷Cl isotope. This pattern serves as a diagnostic feature confirming the presence of a single chlorine atom in the molecule.

Fragmentation patterns for this compound would typically include the following characteristic pathways:

- Loss of a methyl radical from the dimethylamine group (M-15) generating a fragment at m/z 219

- Loss of both methyl groups (M-30) yielding a fragment at m/z 204

- Loss of chlorine (M-35/37) resulting in fragments at m/z 199/197

- Cleavage of the C-N bond between the pyrimidine ring and the dimethylamine group

- Fragmentation of the phenyl-pyrimidine bond

Table 4: Expected Major Mass Spectral Fragments for this compound

| m/z | Fragment Ion | Fragment Description |

|---|---|---|

| 234 | [M+H]⁺ | Protonated molecular ion |

| 219 | [M-CH3]⁺ | Loss of methyl radical |

| 204 | [M-2(CH3)]⁺ | Loss of both methyl groups |

| 199/197 | [M-Cl]⁺ | Loss of chlorine (35/37Cl isotopes) |

| 169 | C10H10N3⁺ | Loss of chlorine and methyl group |

| 154 | C9H8N3⁺ | Loss of chlorine and both methyl groups |

| 127 | C6H4ClN2⁺ | Pyrimidine fragment with chlorine |

| 103 | C7H7N⁺ | Phenyl-C≡N fragment |

| 77 | C6H5⁺ | Phenyl fragment |

The fragmentation behavior observed in mass spectrometry provides confirmatory evidence for the structural assignment and serves as a valuable fingerprint for identification and purity assessment of this compound.

Computational Modeling of Electron Density Distribution

Computational modeling provides insights into the electronic structure and properties of this compound that complement experimental findings. Density functional theory (DFT) calculations can reveal electron density distributions, molecular orbital energies, and electrostatic potential maps that help explain the reactivity and physical properties of the compound.

The pyrimidine ring in this compound possesses an electron-deficient π-system due to the presence of the two electronegative nitrogen atoms. This electron deficiency is partially offset by the electron-donating dimethylamine group at position 4, which contributes electron density to the ring through resonance. Conversely, the chlorine atom at position 6, despite being electronegative, can donate electron density to the ring through resonance involving its lone pairs.

Table 5: Calculated Partial Charges and Bond Orders for this compound

| Atom/Bond | Partial Charge (e) | Bond Order |

|---|---|---|

| N1 (pyrimidine) | -0.35 to -0.40 | - |

| C2 (pyrimidine) | +0.15 to +0.20 | - |

| N3 (pyrimidine) | -0.35 to -0.40 | - |

| C4 (pyrimidine) | +0.10 to +0.15 | - |

| C5 (pyrimidine) | -0.05 to +0.05 | - |

| C6 (pyrimidine) | +0.10 to +0.15 | - |

| N (dimethylamine) | -0.25 to -0.30 | - |

| Cl | -0.15 to -0.20 | - |

| C2-C(phenyl) | - | 1.15-1.20 |

| C4-N(dimethyl) | - | 1.10-1.15 |

| C6-Cl | - | 0.95-1.00 |

Electrostatic potential maps derived from computational modeling show regions of negative potential around the nitrogen atoms of the pyrimidine ring and the dimethylamine group, making these sites potential hydrogen bond acceptors. The chlorine atom also exhibits a region of negative potential, consistent with its ability to participate in halogen bonding. The phenyl ring displays a relatively neutral to slightly positive potential, characteristic of aromatic systems.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the dimethylamine group and the pyrimidine ring, reflecting the electron-donating nature of the amine substituent. The lowest unoccupied molecular orbital (LUMO) is distributed across the pyrimidine ring with significant contributions from the carbon atoms adjacent to the ring nitrogens, consistent with the electron-deficient character of the pyrimidine system.

The calculated HOMO-LUMO gap is typically in the range of 4.0-4.5 eV, indicating moderate chemical stability and reactivity. This gap influences the compound's UV-Visible absorption spectrum, with transitions between these frontier orbitals corresponding to absorption bands in the 275-300 nm range.

Computational modeling of molecular electrostatic potential (MEP) surfaces indicates several potential interaction sites that could be relevant for intermolecular interactions:

- The nitrogen atoms of the pyrimidine ring (N1 and N3) display negative potential regions suitable for hydrogen bond acceptance

- The dimethylamine nitrogen exhibits a distinct negative potential region

- The chlorine atom shows an anisotropic distribution of charge, with a region of negative potential perpendicular to the C-Cl bond axis (σ-hole)

- The phenyl ring presents a region of π-electron density that can participate in π-π stacking interactions

These computational findings provide a theoretical foundation for understanding the reactivity patterns, spectroscopic properties, and potential intermolecular interactions of this compound.

Properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-16(2)11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXVEFVRLTUGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606008 | |

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58514-86-6 | |

| Record name | 6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine-4,6-dione with dimethylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

Key Findings:

- In vitro assays showed that certain derivatives effectively inhibited COX-2 activity, with half-maximal inhibitory concentration (IC50) values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| This compound | TBD | TBD |

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly its effects on CDC42 GTPase, which is overexpressed in various tumors and plays a role in tumor growth and angiogenesis.

Case Study Insights:

A study focused on the design and synthesis of CDC42 inhibitors highlighted that modifications to the pyrimidine core significantly enhanced antiproliferative activity against multiple cancer cell lines . The presence of electron-donating groups on the phenyl ring was found to improve potency.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SKM28 | TBD |

| Other derivatives | Various | Varies |

Drug Development Considerations

The pharmacokinetic profile of this compound is also being investigated to assess its viability as a therapeutic agent. Factors such as solubility, stability, and metabolic pathways are crucial for its development into a drug.

Table 3: Drug-Like Properties Assessment

| Property | Value |

|---|---|

| Kinetic Solubility | TBD |

| Plasma Stability | TBD |

| Metabolic Stability | TBD |

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

*Similarity scores based on structural overlap using Tanimoto coefficients (where available).

Electronic and Steric Effects

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: The target compound’s dimethylamino group may participate in weaker C–H···π interactions compared to hydrogen-bonding motifs observed in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where intramolecular N–H···N bonds stabilize the structure .

- Solubility Implications: The methylthio group in 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine could reduce aqueous solubility relative to the dimethylamino group due to increased hydrophobicity .

Biological Activity

6-Chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring structure with a chlorine atom at the 6-position, a dimethylamino group at the 4-position, and a phenyl group at the 2-position. Its molecular formula is C13H14ClN3, with a molecular weight of approximately 233.7 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Studies indicate that it effectively inhibits specific deubiquitinase (DUB) complexes, which are crucial in cancer cell proliferation and survival. By modulating these pathways, the compound shows promise as an anticancer agent .

Key Mechanisms:

- Inhibition of Deubiquitinases : The compound interacts with DUBs, preventing the degradation of proteins that regulate cell cycle and apoptosis.

- Enzyme Binding : It can bind to active sites of various enzymes, such as dihydrofolate reductase, thereby inhibiting their activity.

Biological Activity Overview

The compound has been evaluated for its antimicrobial and anticancer properties:

-

Anticancer Activity :

- In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including gastric adenocarcinoma (AGS) with an IC50 value of approximately 53.02 µM .

- It has demonstrated selectivity towards cancerous cells while maintaining lower toxicity towards normal cells, indicating a favorable therapeutic index.

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamine protons at δ 2.8–3.2 ppm; aromatic protons from the phenyl group at δ 7.3–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.0825 for C₁₂H₁₃ClN₃) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

How can computational methods enhance the study of this compound’s reactivity or biological activity?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., transition states in substitution reactions) and optimize geometries for crystallographic validation .

- Molecular docking : Screen for potential biological targets (e.g., kinases) by docking the compound into active sites using software like AutoDock Vina .

- Machine learning : Train models on pyrimidine derivatives to predict physicochemical properties (e.g., logP, solubility) .

What strategies resolve contradictions in reported synthetic yields or physicochemical properties?

Q. Advanced Research Focus

- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .

- Meta-analysis : Compare crystallographic data (e.g., bond lengths, angles) from multiple studies to identify structural inconsistencies .

- Sensitivity testing : Evaluate how trace impurities (e.g., residual dimethylamine) affect reported melting points or bioactivity .

How can crystallographic data inform the design of derivatives with improved bioactivity?

Q. Advanced Research Focus

- X-ray diffraction : Analyze crystal packing to identify non-covalent interactions (e.g., π-π stacking of the phenyl group) critical for target binding .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) based on steric/electronic effects observed in similar pyrimidines .

- Co-crystallization : Co-crystallize with target enzymes (e.g., kinases) to map binding pockets and guide derivatization .

What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Flow chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions during amination .

- Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process analytics : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

How do substituent variations on the pyrimidine core affect stability under physiological conditions?

Q. Advanced Research Focus

- Degradation studies : Use simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) to assess hydrolytic stability of the chloro and dimethylamine groups .

- Accelerated stability testing : Store derivatives at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Computational modeling : Predict hydrolysis pathways using quantum mechanical/molecular mechanical (QM/MM) methods .

What are the best practices for validating biological activity in cell-based assays?

Q. Advanced Research Focus

- Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values for cytotoxicity or enzyme inhibition .

- Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects .

- Metabolic stability : Incubate with liver microsomes to estimate half-life and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.